AGI-5198

Description

Overview of IDH1 and IDH2 Enzymes and Their Canonical Function

Isocitrate dehydrogenases are a group of enzymes essential for cellular metabolism. taylorandfrancis.commdpi.com In humans, there are three isoforms: IDH1, IDH2, and IDH3. mdpi.com IDH1 is found in the cytoplasm and peroxisomes, while IDH2 and IDH3 are located in the mitochondria. mdpi.comportlandpress.comnih.gov IDH1 and IDH2 are structurally similar, sharing about 70% of their amino acid sequence, and both function as homodimers. xiahepublishing.comguidetopharmacology.org

The primary function of IDH1 and IDH2 enzymes is to catalyze the reversible oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), also known as 2-oxoglutarate. portlandpress.comxiahepublishing.comamegroups.orgnih.gov This two-step reaction involves the initial oxidation of isocitrate to the unstable intermediate oxalosuccinate, followed by the loss of a carboxyl group as carbon dioxide (CO2) to form α-KG. xiahepublishing.comuwec.eduresearchgate.net This process is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to NADPH. portlandpress.comxiahepublishing.comamegroups.orgnih.gov NADPH is a crucial molecule for cellular antioxidant defense and various biosynthetic processes. nih.govnih.gov In contrast, the mitochondrial IDH3 enzyme utilizes NAD+ as a cofactor to produce NADH as part of the tricarboxylic acid (TCA) cycle. portlandpress.comguidetopharmacology.orgnih.gov

Discovery and Prevalence of Somatic IDH1/2 Mutations in Human Malignancies

Somatic mutations in the IDH1 and IDH2 genes were first identified in 2008 and 2009 through large-scale cancer genome sequencing projects in glioblastoma multiforme and acute myeloid leukemia. jci.orgaacrjournals.org These mutations are typically heterozygous, meaning only one of the two gene copies is altered. aacrjournals.orgoup.com

The most common mutations in IDH1 occur at a specific "hotspot," the arginine (R) residue at codon 132 of the enzyme's active site. aacrjournals.orgfrontierspartnerships.org The most frequent substitution is R132H, where arginine is replaced by histidine, accounting for over 85% of IDH1 mutations in gliomas. nih.govidh1r132h.com Other less common substitutions at this position include R132C, R132S, and R132G. frontierspartnerships.org In IDH2, mutations are found at the analogous R172 residue and at R140. aacrjournals.orgamegroups.org These mutations in IDH1 and IDH2 are mutually exclusive. xiahepublishing.comamegroups.org

IDH1 and IDH2 mutations are found in a variety of cancers, with their incidence varying by tumor type. aacrjournals.orgmdpi.com They are highly prevalent in low-grade gliomas and secondary glioblastomas, occurring in over 70-80% of cases. nih.govxiahepublishing.comamegroups.orgfrontierspartnerships.org In acute myeloid leukemia (AML), IDH mutations are present in about 20% of patients. jci.orgxiahepublishing.com Chondrosarcomas exhibit IDH mutations in approximately 50-60% of cases, while about 10-20% of intrahepatic cholangiocarcinomas harbor these mutations. xiahepublishing.comunibo.itdovepress.com

Prevalence of IDH1/2 Mutations in Various Cancers

| Cancer Type | Prevalence of IDH1/2 Mutations | Primary Mutation Type |

|---|---|---|

| Low-Grade Glioma & Secondary Glioblastoma | >70-80% nih.govxiahepublishing.comamegroups.orgfrontierspartnerships.org | IDH1 R132H encyclopedia.pub |

| Acute Myeloid Leukemia (AML) | ~20% jci.orgxiahepublishing.com | IDH2 R140Q encyclopedia.pubnih.gov |

| Chondrosarcoma | ~50-80% xiahepublishing.comaacrjournals.org | IDH1 R132C encyclopedia.pubnih.gov |

IDH1 R132 Mutations as Hotspot in Gliomas and Other Cancers

Neomorphic Function of Mutant IDH1: Production of D-2-Hydroxyglutarate (2-HG)

While IDH mutations result in a loss of the enzyme's normal catalytic activity, they also confer a new, or "neomorphic," function. xiahepublishing.comamegroups.orgiiarjournals.orgresearchgate.net Instead of converting isocitrate to α-KG, the mutant IDH1 enzyme gains the ability to reduce α-KG to D-2-hydroxyglutarate (2-HG), consuming NADPH in the process. xiahepublishing.comamegroups.orgmdpi.com This leads to a significant accumulation of 2-HG in tumor cells, with levels reaching up to 100 times higher than in normal cells. amegroups.orgoncotarget.com

The accumulation of D-2-hydroxyglutarate (2-HG) is a key event in the development of IDH-mutant cancers. amegroups.orgresearchgate.net 2-HG is considered an "oncometabolite" because its high levels can drive tumor formation. aacrjournals.orgamegroups.orgfrontiersin.org Structurally similar to α-ketoglutarate (α-KG), 2-HG acts as a competitive antagonist of α-KG-dependent dioxygenase enzymes. aacrjournals.orgfrontiersin.orgmdpi.comnih.gov These enzymes are involved in a wide range of cellular processes, including epigenetic regulation through histone and DNA demethylation. amegroups.orgfrontiersin.orgnih.gov By inhibiting these enzymes, 2-HG leads to widespread changes in the epigenetic landscape of the cell, which can block cellular differentiation and promote tumorigenesis. amegroups.orgresearchgate.net

AGI-5198: A Selective Inhibitor of Mutant IDH1

This compound is a potent and selective small-molecule inhibitor of the mutant IDH1 enzyme, specifically targeting the R132H and R132C variants. selleckchem.comfrontiersin.org It was identified through high-throughput screening and has been instrumental as a research tool to understand the role of mutant IDH1 in cancer. nih.govnih.gov this compound exhibits high selectivity for the mutant forms of IDH1, with IC50 values of 0.07 µM for R132H and 0.16 µM for R132C, while showing minimal activity against wild-type IDH1 or any IDH2 isoforms (IC50 > 100 µM). selleckchem.comchemicalprobes.org

In preclinical studies using glioma cell lines with endogenous IDH1 mutations, this compound has been shown to block the production of 2-HG in a dose-dependent manner. selleckchem.comnih.gov This inhibition of 2-HG production leads to the demethylation of certain histone marks and the expression of genes associated with glial cell differentiation. selleckchem.comnih.gov Furthermore, treatment with this compound has been demonstrated to impair the growth of IDH1-mutant glioma cells, but not those with wild-type IDH1. frontiersin.orgnih.gov While this compound has shown anti-tumor effects in preclinical models, it has limitations such as being readily metabolized, which has restricted its further clinical development. frontiersin.org Nevertheless, it served as a foundational compound for the design of other mutant IDH1 inhibitors, such as ivosidenib (B560149) (AG-120), which has been approved for the treatment of AML. frontiersin.org

Epigenetic Consequences of 2-HG Accumulation

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes confer a new enzymatic function, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG). ashpublications.orgresearchgate.net The accumulation of 2-HG is a hallmark of several cancers, including gliomas and acute myeloid leukemia (AML). ashpublications.orgresearchgate.net Structurally similar to α-ketoglutarate (α-KG), 2-HG competitively inhibits α-KG-dependent dioxygenases, a large family of enzymes involved in various cellular processes, including epigenetic regulation. researchgate.netnih.govresearchgate.net This inhibition is a key driver of the profound epigenetic alterations observed in IDH-mutant tumors. scispace.comnih.gov

Inhibition of α-KG-Dependent Dioxygenases: Histone Demethylases (e.g., KDM4A, KDM4C, KDM2A) and TET Family of 5-Methylcytosine (B146107) Hydroxylases

The oncometabolite 2-HG acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases. nih.gov Among the most critically affected are two major classes of epigenetic modifiers: the JmjC domain-containing histone demethylases and the Ten-Eleven Translocation (TET) family of 5-methylcytosine (5mC) hydroxylases. researchgate.netnih.gov

Histone Demethylases: 2-HG has been shown to inhibit the activity of several histone lysine (B10760008) demethylases (KDMs), including KDM4A (JMJD2A), KDM4C (JMJD2C), and KDM2A (JHDM1A). termedia.plresearchgate.net This inhibition leads to the accumulation of specific histone methylation marks. For instance, inhibition of KDM4A and KDM4C can result in increased levels of histone H3 lysine 9 trimethylation (H3K9me3), a mark associated with gene repression. life-science-alliance.orgpnas.orgnih.gov Similarly, inhibition of other KDMs can lead to increased methylation of H3K4, H3K27, and H3K79. termedia.pl Both the D- and L-enantiomers of 2-HG can inhibit these enzymes, with L-2-HG often being a more potent inhibitor. termedia.plfrontiersin.org

TET Family of 5-Methylcytosine Hydroxylases: The TET enzymes (TET1, TET2, and TET3) are crucial for DNA demethylation. They catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). nih.govashpublications.org The accumulation of 2-HG competitively inhibits TET activity, leading to a significant reduction in global 5hmC levels and a corresponding increase in 5mC. researchgate.netnih.govnih.gov This disruption of the DNA demethylation cycle is a key event in the epigenetic reprogramming of IDH-mutant cells. scispace.com

The inhibitory effect of 2-HG on these dioxygenases is dose-dependent, with high concentrations of 2-HG leading to more pronounced epigenetic alterations. nih.govmednexus.org The table below summarizes the key enzymes inhibited by 2-HG and the resulting epigenetic modifications.

| Enzyme Family | Specific Enzymes | Substrate | Consequence of Inhibition by 2-HG |

| Histone Lysine Demethylases (KDMs) | KDM4A (JMJD2A), KDM4C (JMJD2C), KDM2A (JHDM1A) | Methylated Histone Lysines (e.g., H3K9, H3K36) | Increased histone methylation (e.g., H3K9me3, H3K36me2/3) life-science-alliance.orgelifesciences.org |

| TET Family of 5-Methylcytosine Hydroxylases | TET1, TET2, TET3 | 5-methylcytosine (5mC) | Decreased 5-hydroxymethylcytosine (5hmC), leading to DNA hypermethylation researchgate.netnih.gov |

Global DNA and Histone Hypermethylation Patterns

The inhibition of TET enzymes and histone demethylases by 2-HG results in widespread changes in the epigenetic landscape, characterized by global DNA and histone hypermethylation. ashpublications.orgscispace.com In IDH-mutant tumors, there is a notable increase in the methylation of CpG islands, which are regions of DNA with a high frequency of CpG sites, often located in the promoter regions of genes. aacrjournals.org This leads to a distinct "hypermethylator phenotype." ashpublications.org

Similarly, the inhibition of histone demethylases leads to the accumulation of various histone methylation marks. life-science-alliance.org Studies have documented increased levels of both repressive marks, such as H3K9me3 and H3K27me3, and marks associated with active transcription, like H3K4me3 and H3K79me2. termedia.pllife-science-alliance.org These complex changes in histone methylation contribute to the altered gene expression profiles observed in IDH-mutant cancers.

Impact on Gene Expression and Cell Differentiation

The extensive epigenetic reprogramming induced by 2-HG has profound consequences for gene expression and cellular differentiation. nih.govlife-science-alliance.org The hypermethylation of gene promoters, particularly those of tumor suppressor genes, can lead to their silencing. nih.govnih.gov This altered gene expression landscape disrupts normal cellular processes and contributes to tumorigenesis.

A critical outcome of these epigenetic changes is a block in cellular differentiation. ashpublications.orgscispace.com For example, in hematopoietic cells, the accumulation of 2-HG impairs myeloid differentiation, a key feature of AML. ashpublications.org Similarly, in gliomas, IDH mutations are associated with a block in glial cell differentiation. nih.gov This failure to differentiate is a crucial step in the development of these malignancies. The altered expression of genes involved in cell fate decisions and lineage commitment, driven by the hypermethylation phenotype, underlies this differentiation block. scispace.com

Glioma CpG Island Methylator Phenotype (G-CIMP) in IDH-mutant Gliomas

A distinct molecular subtype of glioma, known as the Glioma CpG Island Methylator Phenotype (G-CIMP), is strongly associated with IDH mutations. aacrjournals.orgnih.gov G-CIMP is characterized by widespread hypermethylation of CpG islands throughout the genome. nih.govfortunejournals.com Nearly all IDH-mutant gliomas are classified as G-CIMP positive. nih.gov

The establishment of the G-CIMP phenotype is a direct consequence of the 2-HG-mediated inhibition of TET enzymes. fortunejournals.com The resulting DNA hypermethylation pattern is a defining feature of these tumors and has significant clinical implications. Patients with G-CIMP-positive gliomas tend to be younger at diagnosis and have a better prognosis compared to those with G-CIMP-negative tumors. fortunejournals.com However, further epigenetic changes can occur within G-CIMP tumors, leading to the emergence of a "G-CIMP-low" phenotype, which is associated with a worse prognosis. aacrjournals.orgnih.gov

Rationale for Targeting Mutant IDH1 in Cancer Therapy

The discovery of the central role of mutant IDH1 in driving oncogenesis through the production of 2-HG has provided a strong rationale for developing therapies that specifically target this mutant enzyme. nih.govamegroups.org The dependence of IDH-mutant tumors on the continued production of 2-HG for maintaining their epigenetic state and proliferative capacity suggests that inhibiting mutant IDH1 could be a powerful therapeutic strategy. oncotarget.com

Several key points underpin the rationale for targeting mutant IDH1:

Tumor-Specific Target: IDH1 mutations are somatic and occur specifically in tumor cells, making mutant IDH1 an attractive target with a potentially wide therapeutic window, minimizing effects on normal tissues. nih.gov

Reversibility of Epigenetic Changes: Preclinical studies have shown that inhibiting mutant IDH1 can lead to a reduction in 2-HG levels and a reversal of some of the epigenetic alterations, including histone demethylation. ashpublications.orgamegroups.org This suggests that targeting mutant IDH1 could restore normal patterns of gene expression and induce cellular differentiation.

Induction of Differentiation: Inhibition of mutant IDH has been shown to induce differentiation in preclinical models of AML and glioma. amegroups.org This offers a therapeutic approach that aims to mature cancer cells into non-proliferative states rather than directly killing them.

Synthetic Lethality: The metabolic and epigenetic alterations induced by mutant IDH1 can create vulnerabilities in cancer cells that can be exploited therapeutically. For example, IDH-mutant cells have shown increased sensitivity to certain DNA damaging agents and other targeted therapies. nih.gov

The development of small molecule inhibitors that specifically target mutant IDH1 has shown promise in preclinical and clinical settings, validating the therapeutic potential of this approach. researchgate.netnih.gov These inhibitors aim to block the production of 2-HG, thereby alleviating its downstream oncogenic effects.

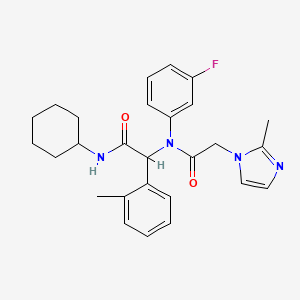

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O2/c1-19-9-6-7-14-24(19)26(27(34)30-22-11-4-3-5-12-22)32(23-13-8-10-21(28)17-23)25(33)18-31-16-15-29-20(31)2/h6-10,13-17,22,26H,3-5,11-12,18H2,1-2H3,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYGWXSATBUBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=CN=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718166 | |

| Record name | N-Cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355326-35-0 | |

| Record name | AGI 5198 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355326350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1355326-35-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Agi 5198 As a Prototypical Mutant Idh1 Inhibitor

Historical Context of AGI-5198 Development

The identification of recurrent, heterozygous point mutations in the IDH1 and IDH2 genes across various cancer types, including a significant proportion of gliomas and acute myeloid leukemia (AML), marked a crucial turning point in cancer research caymanchem.comacs.org. These mutations result in a novel, or neomorphic, enzymatic function wherein the mutated enzyme catalyzes the reduction of alpha-ketoglutarate (B1197944) (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG), utilizing NADPH in the process caymanchem.comacs.orgplos.org. The resulting accumulation of high levels of D-2HG within cells is understood to competitively inhibit α-KG-dependent dioxygenases, enzymes critical for normal cellular processes such as epigenetic regulation and cellular differentiation caymanchem.comacs.orgplos.orgbiorxiv.org. This metabolic dysregulation and associated epigenetic reprogramming contribute to the initiation and maintenance of the malignant phenotype caymanchem.complos.orgbiorxiv.org. The recognition of the central role of mutant IDH1 in driving tumorigenesis provided a strong rationale for developing targeted inhibitors to block this neomorphic activity.

Identification through High-Throughput Screening

The discovery of this compound was a direct outcome of dedicated high-throughput screening efforts caymanchem.commedsci.orgnih.gov. These screens were specifically designed to identify small molecules capable of inhibiting the neomorphic D-2HG producing activity of the mutant IDH1 enzyme, particularly the prevalent R132H mutation caymanchem.comnih.govapexbt.com. The success of these screens in identifying compounds like this compound validated the approach of directly targeting the enzymatic activity of mutant IDH1 as a therapeutic strategy caymanchem.comnih.gov.

Derivation from Phenyl-Glycine Scaffold

This compound is characterized chemically as a cell-permeable analog derived from a phenyl-glycine scaffold medchemexpress.commerckmillipore.comresearchgate.net. Compounds incorporating the phenyl-glycine chemical scaffold were among the initial series of molecules identified that exhibited potent inhibitory activity against mutant IDH1 enzymes nih.govresearchgate.net. The development of this compound involved structure-activity relationship (SAR) studies based on this scaffold, which helped to elucidate the structural requirements for effective mutant IDH1 inhibition nih.gov. This compound is specifically described as a phenyl-glycine analog that is cell-permeable merckmillipore.com.

Mechanism of Action of this compound

The primary mechanism of action of this compound involves the specific inhibition of the neomorphic enzymatic activity of mutant IDH1 plos.orgnih.govrndsystems.com. By blocking the conversion of α-KG to D-2HG, this compound aims to reduce the intracellular concentration of this oncometabolite and thereby reverse or mitigate its detrimental effects on cellular differentiation and epigenetic state caymanchem.complos.orgmedsci.orgnih.govmerckmillipore.comnih.govrndsystems.com.

Allosteric and Competitive Inhibition of Mutant IDH1

This compound functions as an allosteric inhibitor of mutant IDH1 nih.govbiorxiv.org. Allosteric inhibitors bind to a regulatory site on the enzyme that is distinct from the active site where the substrate binds oncotarget.com. This binding induces a conformational change in the enzyme that alters its activity oncotarget.com. In addition to its allosteric nature, this compound is also described as a competitive inhibitor with respect to the substrate α-KG nih.govoncotarget.comresearchgate.net. Research suggests that phenyl-glycine based inhibitors, including this compound, may bind to an allosteric site that is competitive with the binding of the essential magnesium ion (Mg²⁺) cofactor in the mutant IDH1 enzyme (R132H) nih.gov. Kinetic analyses have provided further detail, indicating that this compound exhibits competitive inhibition relative to α-KG and uncompetitive inhibition relative to NADPH oncotarget.com.

Specificity for IDH1 R132H/R132C Mutations

A defining characteristic of this compound is its high degree of specificity for the most frequently occurring IDH1 mutations, namely R132H and R132C plos.orgmerckmillipore.comrndsystems.comnih.gov. Studies have consistently demonstrated that this compound potently inhibits the enzymatic activity of these specific mutant forms of IDH1 caymanchem.comselleckchem.com.

The following table summarizes the inhibitory potency of this compound against different IDH isoforms and mutations:

| Enzyme Target | IC₅₀ (µM) |

| IDH1 R132H | 0.07 caymanchem.com |

| IDH1 R132C | 0.16 caymanchem.com |

| Wild-Type IDH1 | >100 caymanchem.com |

| Wild-Type IDH2 | >100 caymanchem.com |

| IDH2 Mutants | >100 caymanchem.com |

Note: IC₅₀ values represent the half-maximal inhibitory concentration required to inhibit the enzyme activity by 50%.

This observed specificity is paramount for a targeted therapy, as it allows for the preferential inhibition of the mutated enzyme in cancer cells while largely sparing the activity of the wild-type enzyme in normal cells.

Lack of Inhibition on Wild-Type IDH1 and IDH2 Isoforms

A crucial aspect of this compound's selectivity profile is its minimal inhibitory effect on wild-type IDH1 and the IDH2 isoforms medchemexpress.commerckmillipore.comrndsystems.comnih.gov. Enzymatic assays have shown that this compound has very high IC₅₀ values (greater than 100 µM) for wild-type IDH1, wild-type IDH2, and common IDH2 mutants (R140Q, R172K) caymanchem.comselleckchem.com.

Wild-type IDH enzymes play essential roles in normal cellular metabolism. IDH1 is primarily cytosolic and peroxisomal, while IDH2 and IDH3 are located in the mitochondria caymanchem.commdpi.com. Wild-type IDH1 and IDH2 catalyze the oxidative decarboxylation of isocitrate to α-KG, producing NADPH caymanchem.comwikipedia.orgnih.govdrugbank.com. NADPH is a critical cofactor for various biosynthetic pathways and for maintaining cellular redox balance caymanchem.comwikipedia.orgnih.gov. IDH3 is an NAD-dependent mitochondrial enzyme involved in the citric acid cycle nih.gov. The lack of significant inhibition of these wild-type enzymes by this compound is vital to avoid disrupting these fundamental metabolic processes in non-cancerous cells.

The table below outlines the normal function and this compound inhibition profile for the different IDH isoforms:

| Enzyme Isoform | Cellular Location | Cofactor | Normal Reaction | This compound Inhibition |

| Wild-Type IDH1 | Cytosolic, Peroxisomal nih.gov | NADP+ | Isocitrate to α-KG + NADPH + CO₂ caymanchem.comnih.gov | Negligible (>100 µM) caymanchem.com |

| Wild-Type IDH2 | Mitochondrial drugbank.com | NADP+ | Isocitrate to α-KG + NADPH + CO₂ caymanchem.comdrugbank.com | Negligible (>100 µM) caymanchem.com |

| Wild-Type IDH3 | Mitochondrial mdpi.com | NAD+ | Isocitrate to α-KG + NADH + CO₂ nih.gov | Not significantly inhibited caymanchem.com |

| Mutant IDH1 (e.g., R132H, R132C) | Cytosolic nih.gov | NADPH | α-KG to D-2HG (Neomorphic activity) caymanchem.com | Potent (0.07-0.16 µM) caymanchem.com |

| Mutant IDH2 (e.g., R140Q, R172K) | Mitochondrial drugbank.com | NADPH | α-KG to D-2HG (Neomorphic activity) caymanchem.com | Negligible (>100 µM) caymanchem.com |

This selective targeting of mutant IDH1 by this compound, while sparing the wild-type isoforms, highlights its specificity and its role as a prototypical inhibitor designed to address the specific metabolic vulnerability introduced by IDH1 mutations in cancer.

Dose-Dependent Inhibition of 2-HG Production

Research has consistently shown that this compound inhibits the production of the oncometabolite 2-HG in a dose-dependent manner in cells harboring mutant IDH1 aacrjournals.orgacs.orgnih.govselleckchem.comapexbt.commedchemexpress.complos.orgfrontiersin.orgmedsci.org. Studies using IDH1-mutant glioma cell lines, such as TS603 cells with the endogenous heterozygous R132H mutation, have demonstrated this effect nih.govmedchemexpress.com. As the concentration of this compound increases, the levels of intracellular 2-HG decrease proportionally nih.govmedchemexpress.com.

For instance, in TS603 glioma cells treated with this compound for two days, measurements of 2-HG concentrations in cell pellets showed a dose-dependent reduction nih.gov. While specific numerical data points across a range of doses were not consistently available in a format suitable for direct table generation from the search results, the principle of dose-dependent inhibition is clearly established. The half-maximal inhibitory concentration (IC50) of this compound against mutant IDH1 R132H has been reported to be in the nanomolar range, specifically around 0.07 µM (70 nM), indicating its potency caymanchem.comnih.govselleckchem.comtocris.commedchemexpress.comfrontiersin.orgmerckmillipore.com. For the R132C mutation, the IC50 is slightly higher, around 0.16 µM (160 nM) caymanchem.comselleckchem.comfrontiersin.orgmerckmillipore.com. In contrast, this compound shows significantly lower potency against wild-type IDH1, with IC50 values typically exceeding 100 µM caymanchem.comnih.govselleckchem.comtocris.commerckmillipore.com.

Studies in human chondrosarcoma cell lines with endogenous IDH1 mutations, such as JJ012 and HT1080, also confirmed that this compound treatment decreased D-2HG levels dose-dependently plos.org. For example, in HT1080 and U87MG cells, this compound lowered tumor 2-HG production with IC50 values of 0.48 µM and 0.07 µM, respectively caymanchem.commerckmillipore.com.

This dose-dependent reduction in 2-HG production is considered a key mechanism by which this compound exerts its effects on mutant IDH1-expressing cancer cells aacrjournals.orgnih.govselleckchem.comapexbt.complos.org.

Structural Basis of this compound Binding to Mutant IDH1

Understanding the structural basis of how this compound interacts with mutant IDH1 is crucial for comprehending its selectivity and mechanism of action. While detailed crystallographic data specifically for this compound bound to mutant IDH1 were not extensively detailed in the provided snippets, the mechanism of binding has been investigated through molecular docking and kinetic studies oncotarget.comnih.gov.

Binding Site Proximal to Active Center Near NADP

Molecular docking studies have predicted that the binding site of this compound within mutant IDH1 is located close to the active center, specifically near the NADP binding pocket oncotarget.com. Kinetic mechanism studies have further characterized this compound as a competitive inhibitor with respect to the substrate alpha-ketoglutarate (α-KG) and uncompetitive with respect to the cofactor NADPH oncotarget.comnih.govresearchgate.net. This suggests that this compound binds to a site that is distinct from the α-KG binding site but influences the enzyme's activity in a manner competitive with α-KG oncotarget.comnih.govresearchgate.net. The proximity of its binding site to the NADP pocket implies a potential allosteric mechanism or an influence on the conformational changes required for catalysis involving NADP oncotarget.com.

The R132 mutation in IDH1 is located within the catalytic domain, which is part of the isocitrate binding site nih.gov. This mutation alters the enzyme's affinity for isocitrate and increases its affinity for NADPH and α-KG, favoring the reduction of α-KG to 2-HG medsci.org. This compound's binding near the NADP site and its competitive inhibition with α-KG suggest it interferes with the altered catalytic cycle of the mutant enzyme, preventing the conversion of α-KG to 2-HG oncotarget.comnih.govresearchgate.net.

While the exact atomic-level details of the this compound binding pocket and its specific interactions with residues within the mutant IDH1 dimer near the NADP site were not fully elucidated in the provided search results, the consistent reporting of its location proximal to the active center and near NADP highlights this region as critical for this compound's inhibitory activity oncotarget.com.

Preclinical Efficacy and Biological Impact of Agi 5198

Cellular Studies of AGI-5198 in Mutant IDH1 Cancer Models

In vitro and in vivo studies using cancer cell lines with endogenous IDH1 mutations have been instrumental in elucidating the therapeutic potential of this compound. These studies have primarily focused on its impact on cell growth, proliferation, and the induction of cellular differentiation.

This compound has demonstrated a significant ability to inhibit the growth and proliferation of cancer cells harboring IDH1 mutations. This effect appears to be selective for mutant cells, with minimal impact on their wild-type counterparts. nih.govmdpi.com

In glioma cell lines with the IDH1-R132H mutation, such as TS603, this compound has been shown to effectively reduce cell proliferation. nih.govapexbt.comgenomenon.com Treatment with this compound led to a dose-dependent inhibition of colony formation in soft agar (B569324) by 40% to 60%. nih.gov Furthermore, in mouse xenograft models using TS603 cells, oral administration of this compound resulted in a 50% to 60% inhibition of tumor growth. nih.govapexbt.com This growth inhibition was associated with a decrease in the proliferation marker Ki-67. nih.govpharmaceuticalintelligence.com However, some studies have reported conflicting results, with one study showing that this compound did not block cell proliferation in several IDH1-mutant glioma tumor-initiating cell lines, including MGG152. mdpi.com

Table 1: Effect of this compound on Glioma Cell Proliferation

| Cell Line | IDH1 Mutation | Experimental Model | Key Finding | Citation |

|---|---|---|---|---|

| TS603 | R132H | Soft Agar Colony Formation | 40-60% inhibition of colony formation | nih.gov |

| TS603 | R132H | Mouse Xenograft | 50-60% tumor growth inhibition | nih.govapexbt.com |

The HT1080 fibrosarcoma cell line, which harbors an IDH1-R132C mutation, has also been a subject of investigation. nih.gov Studies have shown that this compound can inhibit colony formation and migration in HT1080 cells. researchgate.netarxiv.org One study reported that this compound dramatically inhibited colony formation in HT1080 cells. plos.org However, other research has indicated that while this compound effectively reduces D-2HG levels, it has no significant effect on the proliferation or migration of HT1080 cells, even with prolonged treatment. nih.govoncotarget.com Another study found that this compound slightly decreased cell growth in HT1080 cells under delipidated conditions. core.ac.uk These conflicting findings suggest that the impact of this compound on fibrosarcoma cell proliferation may be context-dependent. researchgate.netcore.ac.uk

The effect of this compound on chondrosarcoma cell lines with IDH1 mutations has also yielded mixed results. One study involving the JJ012 (IDH1-R132G) and HT1080 (IDH1-R132C) chondrosarcoma cell lines demonstrated that this compound prevented colony formation. researchgate.netarxiv.org Another study with JJ012 cells showed that this compound treatment led to a G2/M cell cycle arrest and induced apoptosis. plos.org In contrast, a separate investigation found that while this compound decreased D-2HG levels in a dose-dependent manner in three IDH1-mutant chondrosarcoma cell lines (JJ012, L835, and HT1080), it only caused a moderate decrease in viability in one of the three lines after 72 hours of treatment. nih.gov Prolonged treatment for up to 20 passages also did not affect proliferation or migration. nih.govoncotarget.com Yet another study reported that this compound had no effect on cell viability, colony formation, or migration in JJ012 cells. researchgate.netresearchgate.net

Table 2: Proliferation and Viability of Chondrosarcoma Cell Lines Treated with this compound

| Cell Line | IDH1 Mutation | Effect on Colony Formation/Viability | Citation |

|---|---|---|---|

| JJ012 | R132G | Prevented colony formation | researchgate.netarxiv.org |

| JJ012 | R132G | Moderate decrease in viability | nih.gov |

| JJ012 | R132G | No effect on viability or colony formation | researchgate.netresearchgate.net |

| HT1080 | R132C | Prevented colony formation | researchgate.netarxiv.org |

| HT1080 | R132C | No significant effect on proliferation | nih.govoncotarget.com |

A key mechanism of action for this compound appears to be the induction of cellular differentiation, particularly in glioma cells. nih.govaacrjournals.org The accumulation of D-2HG in IDH-mutant tumors is thought to block cellular differentiation by altering epigenetic regulation. dovepress.com By inhibiting mutant IDH1 and reducing D-2HG levels, this compound can help restore normal differentiation pathways. dovepress.comnih.gov This effect has also been observed with inhibitors of mutant IDH2 in acute myeloid leukemia (AML) cells, suggesting a common therapeutic principle for IDH-mutant cancers. aacrjournals.orgmdpi.com

In IDH1-mutant glioma cells, treatment with this compound has been shown to promote gliogenic differentiation. nih.gov This is evidenced by an increased expression of genes associated with both astrocytic and oligodendrocytic lineages. nih.govmdpi.com For instance, in TS603 glioma cells treated with this compound, there was a marked increase in the fraction of cells positive for glial fibrillary acidic protein (GFAP), an astrocytic marker, and a reduction in nestin (NES), a marker for undifferentiated neuroprogenitor cells. nih.gov The expression of other astrocytic markers like aquaporin-4 (AQP4) and the oligodendrocytic marker prostaglandin (B15479496) D2 synthase 21 kD (PTGDS) were also induced. nih.gov This induction of differentiation markers was associated with a reduction in repressive histone methylation marks (H3K9me3 and H3K27me3) on the promoters of these genes. nih.govmdpi.com Furthermore, treatment with this compound in combination with retinoic acid enhanced the expression of both the oligodendrocyte marker OLIG2 and the astrocyte marker GFAP in mouse neural stem cells expressing IDH1-R132H. biorxiv.org

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| D-2-hydroxyglutarate (D-2HG) |

| Glial fibrillary acidic protein (GFAP) |

| Nestin (NES) |

| Aquaporin-4 (AQP4) |

| Prostaglandin D2 synthase 21 kD (PTGDS) |

| OLIG2 |

Differentiation Induction in Glioma and Myeloid Leukemia Cells

Reversal of Myeloid Leukemia Cell Differentiation Block

Mutations in IDH1 are known to cause a block in cellular differentiation, a hallmark of acute myeloid leukemia (AML). nih.gov The accumulation of 2-HG, produced by the mutant IDH1 enzyme, disrupts the function of enzymes involved in epigenetic regulation, leading to impaired hematopoietic differentiation. nih.govashpublications.org

Preclinical studies have demonstrated that this compound can effectively reverse this differentiation block. dovepress.comdovepress.com By inhibiting the mutant IDH1 enzyme and subsequently lowering 2-HG levels, this compound restores normal cellular differentiation processes. nih.govdovepress.com Treatment of primary human AML cells harboring IDH1 mutations with this compound has been shown to induce granulocytic differentiation. dovepress.comresearchgate.net This effect is observed not only in mature leukemic blasts but also in more immature, stem-like cells. researchgate.net The ability of this compound to overcome the differentiation arrest provides a strong rationale for its therapeutic potential in IDH1-mutant myeloid leukemias. dovepress.comfrontiersin.org

In zebrafish models expressing mutant human IDH1, treatment with this compound was able to reverse the leukemic phenotype, which included an expansion of progenitor hematopoietic cells. ashpublications.org These findings highlight the conserved leukemogenic potential of IDH1 mutations and the efficacy of targeted inhibition in an in vivo setting. ashpublications.org

Table 1: Effect of this compound on Myeloid Leukemia Cell Differentiation

| Cell Type | Mutant IDH1 | Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| Primary human AML cells | IDH1 R132 mutants | This compound | Induction of granulocytic differentiation | dovepress.comresearchgate.net |

| Zebrafish model | Human IDH1 mutant | This compound | Reversal of leukemic phenotype, reduction of progenitor cell expansion | ashpublications.org |

Epigenetic Modulations by this compound

The oncometabolite 2-HG, produced by mutant IDH1, acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, which include histone demethylases and TET DNA hydroxylases. nih.govaacrjournals.org This inhibition leads to widespread epigenetic alterations, including histone and DNA hypermethylation. dovepress.comdovepress.com this compound, by reducing 2-HG levels, can reverse some of these epigenetic changes. dovepress.comdovepress.com

This compound has been shown to induce the demethylation of histone H3 lysine (B10760008) 9 trimethylation (H3K9me3), a repressive histone mark. nih.govselleckchem.commdpi.com In glioma cells with IDH1 mutations, treatment with this compound leads to a marked decrease in H3K9me3 levels, which is associated with the expression of genes related to gliogenic differentiation. nih.govselleckchem.comacs.org This effect is dose-dependent and selective for IDH1-mutant cells. nih.gov The reduction of H3K9me3 is a direct consequence of inhibiting the mutant IDH1 enzyme and the subsequent decrease in 2-HG, which in turn relieves the inhibition of histone demethylases like JMJD2A and JMJD2C. nih.gov

Furthermore, pharmacological inhibition of mutant IDH1 with this compound results in an increase in histone acetylation levels. pnas.org This has been observed in various glioma cell models, including human glioblastoma cells endogenously expressing IDH1-R132H. pnas.org The restoration of histone acetylation further contributes to the reversal of the epigenetic silencing caused by the IDH1 mutation.

Table 2: Impact of this compound on Histone Modifications

| Cell Type | Mutant IDH1 | Treatment | Histone Modification Change | Reference |

|---|---|---|---|---|

| Glioma cells | R132H | This compound | Demethylation of H3K9me3 | nih.govmdpi.com |

| Glioma cells | R132H | This compound | Increased histone acetylation | pnas.org |

| Chondrosarcoma cells | Not specified | This compound | Demethylation of H3K9me3 and H3K27me3 | nih.govfrontiersin.org |

It is hypothesized that while histone methylation is a dynamic process that can be rapidly reversed, DNA methylation patterns are more durable. ashpublications.org The lack of widespread DNA demethylation following this compound treatment suggests that the growth-inhibitory effects of the compound in these contexts may be mediated through mechanisms other than the reversal of DNA hypermethylation. nih.govmdpi.com

The role of this compound in modulating autophagy-related gene expression and associated histone methylation is an area of ongoing investigation. The accumulation of 2-HG due to IDH mutations can impact various cellular processes, and the reversal of this effect by this compound may influence autophagy pathways. While direct and extensive studies on this compound's specific impact on autophagy gene expression are not widely detailed in the provided context, the compound's known effects on histone demethylation suggest a potential mechanism. By reducing repressive histone marks, this compound could potentially lead to the re-expression of silenced autophagy-related genes.

Limited or No Appreciable Changes in Genome-Wide DNA Methylation in Certain Contexts

Effects on Cellular Metabolism Beyond 2-HG

The primary metabolic effect of this compound is the inhibition of 2-HG production. plos.org However, this has downstream consequences for other metabolic pathways, most notably those involving NADPH.

The neomorphic activity of mutant IDH1 consumes NADPH to convert α-ketoglutarate to 2-HG. mdpi.comcaymanchem.com This can lead to a depletion of cellular NADPH pools. nih.gov this compound, by inhibiting the mutant enzyme, blocks this consumption of NADPH. uva.nlmedchemexpress.com

Studies have shown that treatment with this compound can restore the IDH-mediated NADPH production capacity in IDH1-mutant cells. nih.govuva.nl This restoration of NADPH levels can have significant implications for cellular redox homeostasis and the ability of cells to cope with oxidative stress. nih.govresearchgate.net The normalization of the NADPH/NADP+ ratio has been observed in glioblastoma cells treated with this compound. nih.govresearchgate.net

Influence on Reactive Oxygen Species (ROS) and DNA Damage

The mutation of isocitrate dehydrogenase 1 (IDH1) to its R132H form leads to a decrease in the production of NADPH. This reduction in NADPH, a critical molecule for cellular antioxidant defense, results in an accumulation of reactive oxygen species (ROS). mdpi.comresearchgate.netnih.gov The excess ROS can cause damage to vital cellular components, including DNA, RNA, lipids, and proteins, thereby disrupting enzymatic functions and gene expression. mdpi.com This state of increased oxidative stress is a recognized characteristic of IDH-mutated glioma cells. mdpi.com

Studies have demonstrated that cancer cells with the heterozygous IDH1 R132H mutation exhibit heightened levels of ROS and consequently more DNA double-strand breaks and increased cell death following exposure to ionizing radiation when compared to cells with the wild-type IDH1. researchgate.netnih.gov Treatment with this compound, a specific inhibitor of the mutant IDH1 R132H enzyme, has been shown to reverse these effects. researchgate.netnih.govmedchemexpress.com By inhibiting the mutant enzyme, this compound helps to restore the levels of NADPH, which in turn mitigates the accumulation of ROS and subsequent DNA damage. nih.govnih.gov This suggests that while the IDH1 mutation itself can sensitize cells to radiation through increased oxidative stress, the use of an inhibitor like this compound can protect these mutant cells from radiation-induced damage. nih.govnih.gov

Furthermore, the oncometabolite D-2-hydroxyglutarate (D-2HG), produced by the mutant IDH1 enzyme, has been implicated in reducing the rate of DNA repair, leading to increased DNA damage. frontiersin.org The inhibition of D-2HG production by this compound may therefore also contribute to the modulation of DNA damage responses in these cancer cells. frontiersin.org

In Vivo Studies of this compound in Xenograft Models

This compound has demonstrated significant anti-tumor effects in various in vivo xenograft models of mutant IDH1 glioma. nih.govapexbt.comchemicalprobes.org In mice with established subcutaneous human glioma xenografts harboring the R132H-IDH1 mutation, daily oral administration of this compound resulted in a 50% to 60% inhibition of tumor growth. nih.govapexbt.com This growth-inhibitory effect was found to be selective for tumors with the IDH1 mutation, as this compound did not affect the growth of IDH1 wild-type glioma xenografts. frontiersin.orgnih.gov

The mechanism behind this tumor growth inhibition is primarily attributed to impaired tumor cell proliferation rather than the induction of apoptosis. nih.gov Studies using patient-derived xenograft models of anaplastic oligodendroglioma with IDH1-R132H have also confirmed the ability of this compound to impair tumor growth. nih.govbiorxiv.org However, it is important to note that some studies have reported mixed results, with one showing that this compound did not affect tumor growth despite the complete elimination of 2-HG levels. mdpi.com These discrepancies may be explained by the timing of the IDH mutation in gliomagenesis and the acquisition of additional mutations during tumor evolution. mdpi.com

A primary and consistent finding in in vivo studies is the ability of this compound to significantly reduce the levels of the oncometabolite R-2-hydroxyglutarate (R-2HG) within tumors. nih.govbiorxiv.orgmedsci.org In mice with R132H-IDH1 glioma xenografts, treatment with this compound led to a dose-dependent reduction in intratumoral R-2HG. nih.gov At a higher dose, a near-complete reduction of R-2HG was observed. nih.gov

For instance, in one study, tumors from vehicle-treated mice had R-2HG concentrations in the 4- to 6-mM range, which is similar to the levels found in human IDH1-mutant gliomas. nih.gov Treatment with this compound at 150 mg/kg resulted in a partial reduction to 0.85 ± 0.22 mM, while a 450 mg/kg dose led to a near-complete reduction to 0.13 ± 0.03 mM. nih.gov Similarly, in a genetically engineered mouse model of IDH1-R132H glioma, this compound treatment reduced intratumoral D-2HG levels by approximately 2.4-fold, bringing them down to levels comparable to those in wild-type IDH1 brain tissue. biorxiv.org This effective reduction of the oncometabolite is a key indicator of the target engagement and biological activity of this compound in vivo. nih.govbiorxiv.org

In contrast, staining for cleaved caspase-3, a marker for apoptosis, showed no significant differences between tumors from vehicle- and this compound-treated mice, suggesting that this compound does not induce widespread apoptotic cell death. nih.gov Furthermore, treatment with this compound has been shown to induce differentiation of glioma cells. mdpi.com In glioma xenografts, this compound treatment led to a reduction in repressive histone marks (H3K9 and H3K27 trimethylation) at the promoters of genes associated with glial differentiation, resulting in increased expression of these genes. mdpi.com

| Marker | Effect of this compound Treatment | Implication |

| Ki-67 | Decreased expression medchemexpress.comnih.govmedchemexpress.com | Inhibition of tumor cell proliferation |

| Cleaved Caspase-3 | No significant change nih.gov | Growth inhibition is not primarily due to apoptosis |

| Histone Methylation (H3K9me3, H3K27me3) | Reduced at promoters of differentiation genes mdpi.com | Induction of glioma cell differentiation |

Recent studies have begun to explore the impact of this compound on the anti-glioma immune response. nih.govoup.comnih.govoup.com In a transplantable mouse model of mutant IDH1 glioma, treatment with this compound as a single agent resulted in 40% long-term survivors. oup.comnih.gov Strikingly, when these long-term survivors were re-challenged with the same tumor cells in the opposite hemisphere of the brain without any further treatment, all the mice remained tumor-free. oup.comnih.gov This suggests the development of a robust anti-glioma immunological memory. oup.comnih.govoup.com

Further investigations combining this compound with other therapies have provided more insight. For example, combining this compound with standard-of-care (SOC) treatments and an anti-PD-L1 immune checkpoint blockade led to a significant decrease in the proliferation marker Ki67 and an increase in the apoptosis marker cleaved caspase 3. nih.govbiorxiv.org This combination therapy also resulted in increased infiltration of CD8+ T cells into the tumors. nih.govbiorxiv.org These findings indicate that inhibiting the mutant IDH1 enzyme with this compound can enhance the efficacy of immunotherapy, likely by modulating the tumor microenvironment and promoting an anti-tumor immune response. nih.govoup.com

Despite the promising anti-tumor effects observed in many preclinical studies, some research has indicated that treatment with this compound may lead to shortened survival in certain intracranial tumor models. researchgate.net One study reported that while this compound inhibited the growth of subcutaneous IDH1 R132H glioma xenografts, its efficacy was not reproduced in other models, and in some cases, it was even detrimental. oup.com

In an orthotopic xenograft model using IDH1 R132H-heterozygous BT142 cells, this compound was found to promote glioma growth. researchgate.net This suggests that the context of the tumor model and potentially the specific genetic background of the glioma cells can significantly influence the outcome of this compound treatment. The mixed results in different glioma models highlight the complexity of targeting IDH mutations and suggest that while IDH mutations are an early event in gliomagenesis, subsequent genetic alterations may render some tumors less responsive or even paradoxically stimulated by IDH inhibitors. mdpi.compreprints.org

Research Applications and Methodological Considerations

AGI-5198 as a Chemical Probe for IDH1 R132H/R132C Mutant Studies

This compound is a potent and selective small-molecule inhibitor targeting the R132H and R132C mutants of the isocitrate dehydrogenase 1 (IDH1) enzyme. selleckchem.comfrontiersin.org It was one of the first-in-class inhibitors developed for these specific cancer-associated mutations. mdpi.com Its primary mechanism of action is the inhibition of the neomorphic enzymatic activity of mutant IDH1, which involves the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). nih.govacs.org The compound exhibits high selectivity for the mutant forms of IDH1 over the wild-type (WT) IDH1 and both wild-type and mutant forms of the IDH2 enzyme. selleckchem.comchemicalprobes.org This specificity makes this compound a critical chemical tool for elucidating the biological roles of mutant IDH1 in cancer pathogenesis. nih.gov

Table 1: Inhibitory Activity of this compound against IDH Isoforms

| Enzyme Target | IC₅₀ (μM) | Reference |

|---|---|---|

| IDH1 R132H | 0.07 | selleckchem.comfrontiersin.orgmedchemexpress.com |

| IDH1 R132C | 0.16 | selleckchem.comfrontiersin.org |

| IDH1 Wild-Type | >100 | selleckchem.com |

| IDH2 Wild-Type | >100 | selleckchem.com |

| IDH2 R140Q | >100 | selleckchem.com |

| IDH2 R172K | >100 | selleckchem.com |

This compound has been extensively utilized in both laboratory cell cultures (in vitro) and animal models (in vivo) to investigate the consequences of IDH1 mutation.

In Vitro Studies: In vitro, this compound potently blocks the production of 2-HG in cancer cells harboring endogenous IDH1 mutations. nih.govmedchemexpress.com For instance, in the TS603 glioma cell line, which has a heterozygous R132H-IDH1 mutation, this compound causes a dose-dependent reduction in 2-HG levels. selleckchem.comnih.gov This inhibition of oncometabolite production leads to downstream biological effects, including the demethylation of histone H3K9me3 and the expression of genes associated with gliogenic differentiation. selleckchem.comnih.gov Furthermore, treatment with this compound has been shown to impair the growth and proliferation of various IDH1-mutant cancer cells, including those from glioma, chondrosarcoma, and fibrosarcoma. tocris.complos.org

In Vivo Studies: The utility of this compound extends to in vivo models, primarily human tumor xenografts in mice. In mice with established R132H-IDH1 glioma xenografts, oral administration of this compound resulted in significant tumor growth inhibition of 50-60%. selleckchem.comnih.gov This anti-tumor effect was specific to IDH1-mutant tumors, as the compound did not affect the growth of IDH1 wild-type glioma xenografts. nih.govmedchemexpress.com The growth inhibition observed in these models is attributed primarily to decreased tumor cell proliferation, as evidenced by reduced staining for the Ki-67 protein, rather than an induction of apoptosis. selleckchem.comnih.gov Studies also confirmed that this compound effectively reduces 2-HG levels within the tumors of treated animals, demonstrating target engagement in a living system. chemicalprobes.orgfrontiersin.org

While this compound was a foundational tool in IDH1 research, newer inhibitors with different chemical structures (chemotypes) have since been developed. chemicalprobes.org One such compound is GSK864, which has demonstrated greater potency in biochemical and cellular assays compared to this compound. chemicalprobes.org Despite being surpassed in potency, this compound remains a valuable research tool. chemicalprobes.org Its distinct chemical structure makes it useful for confirmatory studies. chemicalprobes.org When a biological effect is observed using one inhibitor (e.g., GSK864), repeating the experiment with a structurally different inhibitor like this compound helps to confirm that the observed phenotype is due to the inhibition of the intended target (mutant IDH1) and not an off-target effect of a specific chemical scaffold. chemicalprobes.org Therefore, this compound is often recommended for use as a secondary, distinct chemotype to validate findings in cellular assays. chemicalprobes.org

Use in In Vitro and In Vivo Assays

Methodologies Employing this compound

The study of this compound and its effects on mutant IDH1 has relied on several key experimental methodologies.

To measure the direct inhibitory effect of this compound on the mutant IDH1 enzyme, researchers employ enzymatic assays. nih.govoup.com The neomorphic reaction catalyzed by mutant IDH1 consumes α-ketoglutarate and the cofactor NADPH to produce 2-HG and NADP+. reactionbiology.comiiarjournals.org The activity of the enzyme can, therefore, be quantified by measuring the rate of NADPH depletion. selleckchem.com

In a typical assay format, the recombinant human IDH1 R132H mutant enzyme is incubated with its substrates, α-KG and NADPH, in the presence of varying concentrations of the inhibitor. oup.comreactionbiology.com The reaction's progress is monitored by measuring the decrease in NADPH concentration. selleckchem.com A common method involves a coupled enzymatic reaction where, after the IDH1 reaction is stopped, the remaining NADPH is used by a second enzyme, diaphorase, to convert a non-fluorescent substrate (resazurin) into a highly fluorescent product (resorufin). selleckchem.comimmunomart.com The resulting fluorescent signal is inversely proportional to the activity of the mutant IDH1 enzyme; a strong signal indicates high inhibition (more NADPH remaining), while a weak signal indicates low inhibition (less NADPH remaining). selleckchem.com This method allows for the precise calculation of inhibitory values such as the IC₅₀. reactionbiology.com

A crucial application of this compound is to block the production of the oncometabolite 2-HG in a cellular context. nih.gov To quantify this effect, researchers use cell-based assays where cancer cells carrying an IDH1 mutation are treated with this compound for a specific period. nih.govplos.org Cell lines commonly used in these assays include the glioma line TS603 (R132H), the chondrosarcoma lines JJ012 (R132G) and HT1080 (R132C), and engineered U-87 MG glioblastoma cells that overexpress the IDH1 R132H mutant. nih.govplos.orgiiarjournals.orgoncotarget.com

Following treatment, cells are harvested, and the intracellular concentration of 2-HG is measured, often using techniques like tandem mass spectrometry. plos.orgiiarjournals.org These experiments consistently demonstrate that this compound causes a dose-dependent decrease in 2-HG levels in IDH1-mutant cells. selleckchem.comresearchgate.net This type of assay is fundamental for confirming that the compound engages its target within living cells and for correlating the reduction of 2-HG with other observed biological outcomes. plos.org

To assess the impact of this compound on the long-term proliferative and survival capacity of cancer cells, colony formation assays are frequently performed. plos.orgresearchgate.net This method tests the ability of a single cell to grow into a colony. In this assay, a small number of cells are seeded onto a culture plate and are treated with this compound or a control (like DMSO) over several days or weeks. nih.govplos.org

At the end of the incubation period, the resulting colonies are fixed, stained with a dye such as Toluidine Blue or crystal violet, and then counted. plos.org Studies using this methodology have shown that this compound significantly impairs or completely inhibits the formation of colonies in IDH1-mutant glioma and chondrosarcoma cells (e.g., TS603, JJ012, HT1080). nih.govplos.orgresearchgate.net Crucially, the same concentrations of this compound typically have no effect on the colony-forming ability of cells that only express wild-type IDH1, highlighting the inhibitor's specificity and the dependence of mutant cells on the IDH1-mutant protein for sustained proliferation. nih.govmedchemexpress.complos.org

Table 2: Summary of Methodologies and Findings with this compound

| Methodology | Cell Lines/Model System | Key Findings | Reference |

|---|---|---|---|

| Enzymatic Assay (NADPH Depletion) | Recombinant IDH1 R132H/R132C | Potent and selective inhibition of mutant IDH1 enzyme activity. | selleckchem.comreactionbiology.com |

| Cell-Based 2-HG Measurement | TS603, HT1080, JJ012, U-87 MG (IDH1-mutant) | Dose-dependent reduction of intracellular 2-HG levels. | nih.govplos.orgiiarjournals.orgoncotarget.com |

| Colony Formation Assay | TS603, HT1080, JJ012 | Inhibition of colony formation in IDH1-mutant cells, with no effect on IDH1-wild type cells. | nih.govplos.orgresearchgate.net |

| In Vivo Xenograft | Mouse models with TS603 (IDH1-mutant) or TS516 (IDH1-WT) tumors | Inhibited growth of IDH1-mutant tumors; no effect on IDH1-wild type tumors. Reduced Ki-67 proliferation marker. | selleckchem.comnih.gov |

Epigenetic Analysis (Histone Demethylation, DNA Methylation, ChIP-seq)

This compound, a selective inhibitor of the mutant IDH1 R132H enzyme, has been instrumental in elucidating the epigenetic consequences of this mutation in cancer cells. nih.govfrontiersin.org The production of the oncometabolite D-2-hydroxyglutarate (D-2HG) by mutant IDH1 is known to competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic alterations. nih.govplos.org

Histone Demethylation: Research has consistently shown that treatment with this compound leads to the demethylation of histone residues. Specifically, in glioma cells with the IDH1 R132H mutation, this compound induces demethylation of histone H3 at lysine (B10760008) 9 (H3K9me3) and lysine 27 (H3K27me3), which are repressive marks. nih.govselleckchem.com This effect is observed under conditions of nearly complete inhibition of D-2HG production. nih.gov The reduction in these repressive marks is associated with the re-expression of genes linked to gliogenic differentiation. nih.govcaymanchem.com For example, the induction of astrocytic markers like GFAP and AQP4 in response to this compound is linked to a significant decrease in H3K9me3 and H3K27me3 marks on their respective promoters. nih.gov Studies have also noted that while most histone methylation marks increase with the induction of mutant IDH1, treatment with this compound can reverse these changes, leading to a decrease in histone methylation. pnas.org

DNA Methylation: The impact of this compound on global DNA methylation appears to be less pronounced compared to its effects on histone methylation. nih.gov While IDH mutations are known to establish a glioma CpG island methylator phenotype (G-CIMP), short-term treatment with this compound did not lead to appreciable changes in genome-wide DNA methylation, even at doses sufficient for maximal growth inhibition. nih.govcam.ac.uk An integrated analysis of DNA methylation and RNA expression data showed no correlation between the changes in these two parameters, suggesting that the pro-growth effects of mutant IDH1 might be independent of its direct impact on DNA methylation. nih.gov However, other studies suggest that the hypermethylation induced by IDH mutations can be progressively reversed by small-molecule inhibitors over a longer duration. nih.gov

ChIP-seq (Chromatin Immunoprecipitation Sequencing): ChIP-seq has been a crucial technique to map the genome-wide changes in histone modifications following this compound treatment. These studies have confirmed the reduction of repressive H3K9me3 and H3K27me3 marks at the promoters of differentiation-associated genes. nih.gov In one study, ChIP-seq analysis of human mIDH1 SF10602 cells treated with this compound revealed altered peak enrichment for active histone marks like H3K36me3, H3K4me3, and H3K27ac in specific genomic regions of autophagy-related genes. biorxiv.org Another study utilized ChIP-seq to investigate histone marks associated with active transcription (H3K4me3, H3K36me3), enhancers (H3K4me1, H3K27ac), and transcriptional repression (H3K27me3) in the presence of this compound, providing insights into the regulation of replication stress genes. umich.edu

Gene Expression Profiling (Microarray, RNA-seq, scRNA-seq)

Gene expression profiling techniques have been pivotal in understanding the functional consequences of this compound treatment.

Microarray and RNA-seq: Early studies using microarrays and later RNA-sequencing (RNA-seq) demonstrated that this compound treatment induces the expression of genes associated with gliogenic differentiation. nih.govapexbt.com However, at doses that were sufficient for maximal growth inhibition, the effects on RNA expression patterns were modest, with treated xenografts clustering with untreated tumors. nih.gov This suggests that the anti-tumor effects of this compound may not be solely dependent on large-scale transcriptional reprogramming. nih.gov In contrast, another RNA-seq analysis of IDH-mutant glioma cell cultures treated with this compound showed that while treated and untreated cells remained closely related in clustering analysis, there were a small number of genes significantly up- or downregulated. oup.com Specifically, seven genes were significantly downregulated and 17 were upregulated. oup.com Furthermore, RNA-seq analysis of astrocytes induced to express mutant-IDH1 revealed mild changes in gene expression, with a slight preference for downregulation. pnas.org

scRNA-seq (single-cell RNA-sequencing): Single-cell RNA-seq (scRNA-seq) has provided a more granular view of the effects of this compound. Analysis of pre- and on-treatment samples from oligodendrogliomas using scRNA-seq has been used to evaluate transcriptional heterogeneity. pnas.org This powerful technique allows for the dissection of cellular responses to the inhibitor at the single-cell level, revealing subpopulations of cells that may respond differently.

Xenograft Models in Immunodeficient Mice

Xenograft models using immunodeficient mice have been fundamental in evaluating the in vivo efficacy of this compound. nih.govcam.ac.ukduke.edu

Key Findings:

Tumor Growth Inhibition: Oral administration of this compound has been shown to significantly impair the growth of IDH1-mutant glioma xenografts. nih.govselleckchem.comcaymanchem.commedchemexpress.com One study reported a 50-60% growth inhibition in R132H-IDH1 glioma xenografts. nih.govcaymanchem.com Importantly, this compound did not affect the growth of IDH1 wild-type glioma xenografts, highlighting its selectivity. nih.govcaymanchem.commedchemexpress.com

Target Engagement: Treatment with this compound resulted in a dose-dependent reduction of intratumoral D-2HG levels. nih.gov This demonstrates that the compound effectively reaches the tumor and inhibits its target enzyme in a living organism.

Mechanism of Action: The growth-inhibitory effects of this compound in xenograft models appear to be primarily due to impaired tumor cell proliferation rather than the induction of apoptosis. nih.gov This is supported by reduced staining for the proliferation marker Ki-67 and no significant difference in cleaved caspase-3 staining in treated tumors compared to controls. nih.gov

Differentiation: Tumors from this compound-treated mice showed increased expression of astroglial differentiation genes, consistent with in vitro findings. medsci.org

Genetically Engineered Mouse Models

In addition to xenografts, genetically engineered mouse models (GEMMs) of glioma expressing mutant IDH1 have been utilized to study the effects of this compound in a more physiologically relevant context. nih.govbiorxiv.org One such model expresses IDH1-R132H along with the loss of ATRX and TP53, mirroring the genetic landscape of human astrocytomas. nih.govbiorxiv.org In these models, this compound was capable of inhibiting IDH1-R132H activity in the brain, leading to a significant reduction in D-2HG levels in the tumor microenvironment. nih.govbiorxiv.org

Molecular Docking and Binding Affinity Measurements (e.g., MST)

Molecular docking studies have been employed to understand the interaction between this compound and the mutant IDH1 enzyme. These computational models provide insights into the binding mode and help in the rational design of more potent inhibitors.

Microscale thermophoresis (MST) is a biophysical technique used to quantify the binding affinity between molecules. nih.gov MST measurements have been used to determine the equilibrium dissociation constant (Kd) of this compound for the IDH1 R132H mutant. One study reported a Kd value of 2.90 ± 0.14 μM for this compound with IDH1 R132H. nih.govresearchgate.net This technique has also been used to compare the binding affinity of this compound to other potential inhibitors. nih.govresearchgate.net

Radiosynthesis and Evaluation of Radiolabeled this compound Analogues for PET Imaging

The development of radiolabeled versions of this compound has been explored for non-invasive imaging of mutant IDH1 expression in tumors using Positron Emission Tomography (PET). nih.govmdpi.com

Development of 18F- and Radioiodinated this compound (e.g., 125I, 131I-labeled)

Researchers have successfully synthesized radiolabeled analogues of this compound.

Radioiodination: this compound has been labeled with radioiodine isotopes such as Iodine-125 (¹²⁵I) for in vitro studies and Iodine-131 (¹³¹I) for in vivo studies. nih.gov The radioiodination was achieved using a tin precursor with a radiolabeling efficiency of 79 ± 6%. nih.govresearchgate.netnih.gov

¹⁸F-labeling: An ¹⁸F-labeled version of this compound has also been developed for PET imaging. nih.gov The ¹⁸F-labeling was accomplished through the Ugi reaction with a decay-corrected radiochemical yield of 2.6 ± 1.6%. nih.govresearchgate.netnih.gov

Evaluation of Radiolabeled Analogues: Cell uptake studies with these radiolabeled analogues showed a somewhat higher uptake in IDH1-mutated cells compared to wild-type cells. duke.edunih.govnih.gov In vivo, the radiolabeled compounds showed favorable tissue distribution and good initial uptake in IDH1-mutated tumor xenografts; however, the tumor uptake decreased over time. duke.edunih.govnih.gov While the radioiodinated this compound exhibited higher tumor-to-background ratios compared to the ¹⁸F-labeled version, similar uptake was observed in wild-type IDH1 tumor xenografts, indicating a lack of selectivity for the mutant enzyme in vivo. duke.edunih.govresearchgate.net These findings suggest that while the this compound scaffold provided valuable insights, its direct analogues may not be optimal for developing highly selective PET radiotracers for imaging mutant IDH1. duke.edunih.govresearchgate.net

In Vitro Cell Uptake Studies

To assess the potential of this compound and its analogs as imaging agents for tumors with IDH1 mutations, researchers have conducted in vitro cell uptake studies using radiolabeled versions of the compound. nih.govsnmjournals.org These studies typically involve incubating cancer cell lines with a radiolabeled form of this compound, such as [¹²⁵I]this compound or [¹⁸F]this compound, and then measuring the amount of radioactivity taken up by the cells over time. nih.gov

In these experiments, cell lines with and without the IDH1-R132H mutation are used to determine the selectivity of the compound. nih.gov For instance, studies have utilized HCT116 colorectal carcinoma cells engineered to express the mutant IDH1 enzyme and patient-derived anaplastic astrocytoma cells (IMA) which naturally harbor the mutation. nih.govsnmjournals.org Isogenic cell lines that only express the wild-type IDH1 serve as controls. nih.gov

Research findings indicate that radiolabeled this compound analogs show a somewhat higher uptake in IDH1-mutated cells compared to their wild-type counterparts. nih.gov Specifically, the uptake of radioiodinated this compound was 1.3 to 1.5 times higher in the mutated HCT-116 cell line and 1.7 to 2.1 times higher in the IMA cell line compared to the control cells. nih.gov For [¹⁸F]this compound, uptake in the mutated HCT116 cells was significantly greater at all observed time points, with uptake ratios increasing from approximately 1.6 at 5 minutes to 2.0 at 30 minutes and remaining at that level for up to 120 minutes. nih.gov At the 2-hour mark, the uptake of [¹²⁵I]this compound in the IDH1-mutant IMA and HCT116 cell lines was 2.1 and 1.5 times higher, respectively, than in the corresponding wild-type cells. snmjournals.org

Table 1: In Vitro Uptake of Radiolabeled this compound Analogs in IDH1-Mutant vs. Wild-Type Cell Lines

| Cell Line | Radiotracer | Fold Increase in Uptake (Mutant vs. Wild-Type) | Time Point |

|---|---|---|---|

| HCT-116 | Radioiodinated this compound | 1.3–1.5 | Not Specified |

| IMA | Radioiodinated this compound | 1.7–2.1 | Not Specified |

| HCT116 | [¹⁸F]this compound | ~1.6 | 5 min |

| HCT116 | [¹⁸F]this compound | ~2.0 | 30-120 min |

| IMA | [¹²⁵I]this compound | 2.1 | 2 hours |

| HCT116 | [¹²⁵I]this compound | 1.5 | 2 hours |

In Vivo Biodistribution and Tumor Uptake in Xenografts

Following promising in vitro results, the next step in evaluating this compound-based radiotracers is to assess their behavior in living organisms through in vivo biodistribution studies. nih.govsnmjournals.org These studies typically involve administering the radiolabeled compound to mice bearing tumor xenografts, which are human tumors grown in the animal. nih.govsnmjournals.org The distribution of the radiotracer throughout the body and its accumulation in the tumor are then measured at various time points. nih.gov

Studies using radioiodinated this compound in mice with HCT116 xenografts showed that the compound had favorable tissue distribution characteristics and good initial uptake in tumors with the IDH1 mutation. nih.gov However, this tumor uptake was observed to decrease over time. nih.gov Biodistribution analysis revealed rapid clearance of the radiotracer from the blood and primary excretion through the hepatobiliary system. snmjournals.org

The uptake of [¹³¹I]this compound in the mutant HCT116 tumors was measured to be 0.76 ± 0.11, 0.62 ± 0.30, and 0.22 %ID/g (percent injected dose per gram of tissue) at 1, 2, and 4 hours post-injection, respectively. snmjournals.org Despite the decreasing absolute uptake, the tumor-to-muscle ratios, an important indicator of imaging contrast, increased significantly from 1.5 ± 0.2 at 1 hour to 5.0 ± 1.3 at 4 hours. snmjournals.org

Table 2: In Vivo Tumor Uptake and Tumor-to-Muscle Ratios of [¹³¹I]this compound in HCT116R132H/WT Xenografts

| Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio |

|---|---|---|

| 1 hour | 0.76 ± 0.11 | 1.5 ± 0.2 |

| 2 hours | 0.62 ± 0.30 | Not Specified |

| 4 hours | 0.22 ± 0.11 | 5.0 ± 1.3 |

Limitations in Radiotracer Selectivity and Platform Viability

A major drawback observed was the lack of selective tumor uptake in vivo. nih.gov While radioiodinated this compound demonstrated higher tumor-to-background ratios compared to its ¹⁸F-labeled counterpart, similar high uptake was also seen in wild-type IDH1 tumor xenografts. nih.govresearchgate.net This indicates that the radiotracer does not sufficiently discriminate between the mutant and wild-type IDH1 enzymes in a complex biological system, a critical requirement for a targeted imaging agent. nih.gov This lack of selectivity in the xenograft model suggests that the radioiodinated compound or its metabolites might also bind to the wild-type IDH1 enzyme within the tumors. nih.gov

Translational Research and Clinical Implications of Agi 5198 Findings

AGI-5198 as a Precursor to Clinically Approved IDH Inhibitors

This compound was the first novel, synthetic, and direct enzyme inhibitor reported for mutant IDH. mdpi.com Developed through a high-throughput screening campaign, this phenyl-glycine based compound demonstrated the ability to block the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG) by up to 90% in cancer cells with IDH1 mutations. mdpi.comamegroups.org Studies showed that this compound could induce the differentiation of glioma cells, reduce cell proliferation, and decrease histone methylation. mdpi.comamegroups.orgpreprints.org These promising preclinical results established a critical proof-of-concept: targeting the mutant IDH1 enzyme was a viable therapeutic strategy. However, this compound's own journey towards the clinic was halted by significant translational hurdles. amegroups.orgfrontiersin.org

The therapeutic potential demonstrated by this compound directly spurred the development of a more clinically viable successor. frontiersin.orgfrontiersin.org Recognizing the suboptimal pharmacodynamic properties of this compound, scientists at Agios Pharmaceuticals initiated lead optimization efforts based on its molecular structure. frontiersin.orgacs.orgd-nb.info This work led to the discovery of Ivosidenib (B560149) (AG-120), a compound designed to improve upon the metabolic stability and druggability of its predecessor. frontiersin.orgfrontiersin.orgd-nb.info

Ivosidenib is a highly selective, oral small-molecule inhibitor of the mutant IDH1 enzyme. frontiersin.orgnih.govguidetopharmacology.org It was engineered for better pharmacokinetic properties, including rapid oral absorption, low systemic plasma clearance, and a long half-life. frontiersin.orgnih.gov In vitro assessments confirmed that Ivosidenib possessed excellent enzymatic and cellular activity, along with superior stability in liver microsomes compared to this compound. frontiersin.orgacs.orgnih.gov These improvements were critical for its successful clinical development, ultimately leading to its approval by the U.S. Food and Drug Administration (FDA) for the treatment of acute myeloid leukemia (AML) with an IDH1 mutation. frontiersin.orgnih.govresearchgate.net The discovery of Ivosidenib stands as a direct legacy of the foundational research conducted with this compound. preprints.orgresearchgate.net